Methyl 4-((6-chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate
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Description
“Methyl 4-((6-chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate” is a chemical compound. It is related to the class of compounds known as 4-hydroxy-2-quinolones, which have been found to have interesting pharmaceutical and biological activities .
Synthesis Analysis
The synthesis of 4-hydroxy-2-quinolones, which are related to the compound , has been the subject of many publications . These compounds are valuable in drug research and development, and many synthetic analogs and heteroannelated derivatives have been created .Molecular Structure Analysis
The molecular structure of this compound is related to that of 4-hydroxy-2-quinolones . These compounds display different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .Chemical Reactions Analysis
4-Hydroxy-2-quinolones, which are related to the compound , have been used in the synthesis of related four-membered to seven-membered heterocycles . These reactions have been discussed in recent synthetic approaches .Scientific Research Applications
- Methyl 4-((6-chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate exhibits promising anticancer effects. Researchers have investigated its ability to inhibit tumor cell growth, induce apoptosis, and interfere with cancer cell signaling pathways. Further studies are needed to elucidate its mechanisms and optimize its therapeutic potential .
- Inflammation plays a crucial role in various diseases. This compound has shown anti-inflammatory properties by modulating inflammatory mediators and cytokines. It could be explored as a potential candidate for managing inflammatory conditions .
- Methyl 4-((6-chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate may exhibit antimicrobial activity against bacteria, fungi, and parasites. Researchers have investigated its efficacy against specific pathogens, making it a subject of interest for drug development .
- Neurodegenerative diseases are a significant health challenge. Studies suggest that this compound might protect neurons from oxidative stress, inflammation, and apoptosis. Its potential as a neuroprotective agent warrants further exploration .
- Viral infections remain a global concern. Preliminary research indicates that this compound could inhibit viral replication. Investigations have focused on its activity against specific viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV) .
- Beyond its biological activities, researchers have developed synthetic routes to access this compound and its derivatives. These methods enable the modification of its structure for improved properties or targeted applications .
Anticancer Properties
Anti-Inflammatory Activity
Antimicrobial Applications
Neuroprotective Effects
Antiviral Properties
Synthetic Methodology and Derivatives
properties
IUPAC Name |
methyl 4-[[6-chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3S/c1-29-22(28)14-2-5-16(6-3-14)25-20-17-12-15(23)4-7-19(17)24-13-18(20)21(27)26-8-10-30-11-9-26/h2-7,12-13H,8-11H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFADNZCJLNKLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[6-chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate |
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